Benzothiazolium, 2-(methylthio)-3-(3-sulfopropyl)-, inner salt
Description
Benzothiazolium, 2-(methylthio)-3-(3-sulfopropyl)-, inner salt (CAS: 63149-05-3) is a zwitterionic benzothiazole derivative characterized by a sulfopropyl group at position 3 and a methylthio (-SMe) substituent at position 2 of the benzothiazole ring. Its molecular formula is C12H15NO3S3, with a molecular weight of 333.46 g/mol. The compound exhibits amphiphilic properties due to the hydrophilic sulfonate group (-SO3<sup>-</sup>) and hydrophobic benzothiazole core, making it useful in applications such as surfactants, optical materials (e.g., J-aggregate thin films for polariton devices), and dye synthesis .
Key spectral data includes:
Properties
IUPAC Name |
3-(2-methylsulfanyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S3/c1-16-11-12(7-4-8-18(13,14)15)9-5-2-3-6-10(9)17-11/h2-3,5-6H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREMLVIQMMQLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069729 | |
| Record name | Benzothiazolium, 2-(methylthio)-3-(3-sulfopropyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63149-05-3 | |
| Record name | Benzothiazolium, 2-(methylthio)-3-(3-sulfopropyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63149-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)-3-(3-sulphonatopropyl)benzothiazolium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063149053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazolium, 2-(methylthio)-3-(3-sulfopropyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiazolium, 2-(methylthio)-3-(3-sulfopropyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylthio)-3-(3-sulphonatopropyl)benzothiazolium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(METHYLTHIO)-3-(3-SULPHONATOPROPYL)BENZOTHIAZOLIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVJ3449RGO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent- and Metal-Free Cyclization Using Halogen Bond Donors
A solvent-free approach employs tetrabromomethane (CBr₄) as a halogen bond donor catalyst. The reaction mechanism involves halogen bond formation between the sulfur atom of 2-aminothiophenol and bromine atoms of CBr₄, activating the thioamide for nucleophilic attack. This method achieves cyclization at room temperature within 45–60 minutes, yielding 2-substituted benzothiazoles with >90% efficiency. Density functional theory (DFT) studies confirm the role of halogen bonding in lowering the activation energy.
Ultrasound-Assisted Cyclization
Ultrasonic probe irradiation significantly accelerates the cyclization step. For example, irradiating a mixture of 2-aminothiophenol and benzaldehyde derivatives for 20 minutes under solvent-free conditions produces benzothiazoles in yields ranging from 85% to 95%. The ultrasound promotes efficient energy transfer, reducing reaction times compared to conventional heating.
Introduction of the Methylthio Group
The methylthio (-SMe) group is introduced via nucleophilic substitution or alkylation reactions.
Nucleophilic Substitution with Methyl Iodide
After cyclization, the benzothiazole derivative undergoes methylation using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate. This step typically occurs in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 2–4 hours, achieving quantitative conversion. The reaction proceeds via an SN2 mechanism, where the thiolate ion attacks the methyl iodide.
Sulfonation for Sulfopropyl Group Attachment
The sulfopropyl group is introduced through a sulfonation reaction, often using 3-chloropropanesulfonic acid or 1,3-propanesultone.
Sulfonation with 3-Chloropropanesulfonic Acid
The benzothiazole intermediate reacts with 3-chloropropanesulfonic acid in aqueous alkaline conditions at 80–100°C. The chlorine atom acts as a leaving group, enabling nucleophilic attack by the nitrogen atom of the benzothiazole ring. This step forms the sulfopropyl side chain and concurrently generates the inner salt due to the proximity of the sulfonate anion and the benzothiazolium cation.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and sustainability:
- Continuous Flow Reactors : Enhance heat and mass transfer during cyclization, reducing batch times.
- Catalyst Recovery : Polymer-supported catalysts (e.g., polyvinylpyridinium iodide) enable reuse across multiple cycles, lowering production costs.
- Green Solvents : Ethanol-water mixtures replace toxic solvents like dichloromethane (DCM) in functionalization steps.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Halogen Bond Catalysis | Solvent-free, RT, CBr₄ | 90–95 | 45–60 min | High |
| Ultrasound Irradiation | Solvent-free, 51 W ultrasound | 85–95 | 20 min | Moderate |
| Industrial Alkylation | DMF, 80°C, CH₃I | >95 | 2–4 hours | High |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzothiazolium, 2-(methylthio)-3-(3-sulfopropyl)-, inner salt can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or thioethers.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of heterocyclic chemistry and reaction mechanisms.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in biochemical assays to study enzyme interactions and inhibition.
Medicine:
- Explored for its potential therapeutic applications due to its biological activities.
- Studied as a potential drug candidate for various diseases.
Industry:
- Utilized in the development of dyes and pigments due to its chromophoric properties.
- Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzothiazolium, 2-(methylthio)-3-(3-sulfopropyl)-, inner salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, its unique structure allows it to interact with cellular membranes and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound differ primarily in substituent groups, sulfonate chain length, and electronic effects. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences
Substituent Effects :
- The chloro substituent in 5-chloro-2-methyl-3-(4-sulfobutyl) analogs enhances electron-withdrawing effects, increasing thermal stability (m.p. ~255–257°C) compared to the target compound .
- Sulfonate Chain Length : Compounds with sulfobutyl (C4) chains (e.g., 63149-03-1) exhibit higher hydrophilicity than sulfopropyl (C3) analogs, improving aqueous solubility .
Spectroscopic Properties :
- THIATS (CAS: 23568-98-1) shows extended conjugation due to a butenyl bridge, resulting in redshifted absorption maxima (~620 nm) compared to the target compound (~580 nm) .
- Methylthio groups in the target compound contribute to stronger C-S stretching vibrations (~748 cm<sup>-1</sup>) in FTIR compared to methyl-sulfonate analogs .
Applications :
- THIATS and the target compound are critical in J-aggregate microcavities for exciton-polariton devices, while sulfobutyl derivatives (e.g., 63149-03-1) are preferred in ionic liquid electrolytes due to enhanced ionic conductivity .
Research Findings and Data
Table 2: Comparative Performance in J-Aggregate Films
| Compound | Absorption λmax (nm) | Fluorescence Quantum Yield | Film Stability (RT, 30 days) | Reference |
|---|---|---|---|---|
| Target Compound | 580 | 0.45 | 85% | |
| THIATS | 620 | 0.62 | 92% | |
| 5-Chloro-2-methyl analog | 560 | 0.38 | 78% |
Key Observations :
- THIATS outperforms the target compound in optical applications due to its extended conjugation and higher quantum yield.
- Chlorinated analogs exhibit reduced stability, likely due to hydrolytic susceptibility of the C-Cl bond .
Biological Activity
Benzothiazolium, 2-(methylthio)-3-(3-sulfopropyl)-, inner salt (CAS No. 63149-05-3) is a heterocyclic organic compound notable for its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole ring substituted with both a methylthio group and a sulfopropyl group. This unique combination contributes to its distinct chemical reactivity and biological properties.
- Molecular Formula : C₁₁H₁₃N₁O₃S₃
- Molecular Weight : 303.4 g/mol
These structural characteristics facilitate various interactions with biological macromolecules, making it a compound of interest in pharmacological studies.
The biological activity of this compound primarily involves interactions with enzymes and receptors. The compound can inhibit enzyme activity through:
- Active Site Binding : Competing with substrates for the active site.
- Allosteric Modulation : Binding to sites other than the active site to induce conformational changes that affect enzyme function.
Additionally, the compound's ability to interact with cellular membranes can influence signaling pathways and cellular processes.
Antimicrobial Activity
Research indicates that Benzothiazolium derivatives exhibit antimicrobial properties. For instance:
- In vitro Studies : Various studies have demonstrated that compounds similar to Benzothiazolium exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the methylthio and sulfopropyl groups enhances this activity by affecting membrane permeability and disrupting metabolic processes.
Study on Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of Benzothiazolium derivatives showed promising results against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Toxicological Assessments
Toxicological evaluations are crucial for assessing the safety profile of Benzothiazolium. Research has indicated:
- Cytotoxicity Tests : In vitro cytotoxicity assays on mammalian cell lines showed that while some derivatives exhibit cytotoxic effects at high concentrations, they remain relatively safe at therapeutic doses.
- Genotoxicity Studies : Preliminary tests indicate no significant genotoxic effects, suggesting a favorable safety profile for further development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of Benzothiazolium, it is essential to compare it with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Benzothiazolium, 2-(methylthio)- | Lacks sulfopropyl group; different reactivity | Limited antimicrobial activity |
| Benzothiazolium, 3-(3-sulfopropyl)- | Lacks methylthio group; affects solubility | Moderate antimicrobial activity |
| Benzothiazolium, chloride | Contains chloride ion; influences solubility | Varies based on substitution |
The presence of both functional groups in Benzothiazolium, 2-(methylthio)-3-(3-sulfopropyl)- enhances its versatility in biological applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzothiazolium, 2-(methylthio)-3-(3-sulfopropyl)-, inner salt, and how can its purity be optimized?
- Methodology : The compound is synthesized via quaternization of a benzothiazole precursor with a sulfopropylating agent. For example, 1-vinylimidazolium sulfopropyl derivatives are prepared by reacting 2-methylthio-benzothiazole with 1,3-propanesultone under reflux in anhydrous acetonitrile. Optimization involves controlling reaction time (24–48 hrs) and temperature (80–90°C). Purity is confirmed by 1H-NMR (e.g., δ 2.5–3.5 ppm for sulfopropyl protons) and HPLC-MS (exact mass: 301.0636 g/mol) .
- Key Table :
| Reaction Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Quaternization | 1,3-Propanesultone, 80°C, 24h | 72 | ≥98% |
| Purification | Recrystallization (EtOH/H₂O) | 85 | 99.5% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : 1H and 13C NMR identify sulfopropyl and benzothiazole moieties. Key peaks include δ 7.5–8.5 ppm (aromatic protons) and δ 3.1–3.4 ppm (methylthio group) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms the molecular ion ([M]+) at m/z 301.0636 .
- FT-IR : S=O stretching (1040–1060 cm⁻¹) and C-S bonds (650–750 cm⁻¹) .
Q. How can this compound be detected in environmental or biological matrices?
- Methodology : Use ultrahigh-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) . A C18 column (2.1 × 100 mm, 1.7 µm) with mobile phases of 0.1% formic acid in water (A) and acetonitrile (B) achieves separation. Detection limits are ≤0.1 ng/mL in fish tissue or dust samples .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) and solvents (e.g., DMSO, water, methanol) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm. Stability is highest in neutral pH (t½ > 30 days) but decreases in acidic/basic conditions (t½ < 7 days). Methanol induces sulfopropyl group hydrolysis, while DMSO preserves integrity .
Q. How can contradictory data on benzothiazole derivatives’ biological activity be resolved?
- Methodology : Perform comparative assays under standardized conditions. For example:
- Antimicrobial Activity : Use Staphylococcus aureus (ATCC 25923) in MIC assays with 96-well plates.
- Cytotoxicity : MTT assays on HEK293 cells (IC50 values).
Conflicting results often arise from assay variability (e.g., inoculum size, solvent effects). Normalize protocols using CLSI guidelines .
Q. What strategies enhance the compound’s interaction with biomolecular targets (e.g., enzymes or DNA)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 or DNA helicases. The sulfopropyl group enhances hydrogen bonding with polar residues (e.g., Asp/Glu).
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip to measure binding kinetics (KD ≈ 10⁻⁶ M) .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
